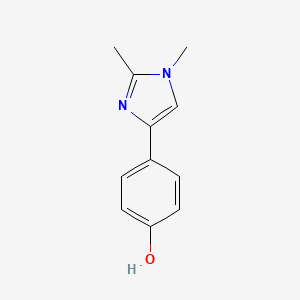

4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol

Description

4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol is a heterocyclic compound featuring a phenol group attached to a 1,2-dimethylimidazole ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis. For instance, it serves as a key pharmacophore in the development of small-molecule modulators, as demonstrated in its incorporation into a spirocyclic pyridine derivative via Suzuki coupling . Comparatively, structurally similar imidazole derivatives often exhibit divergent reactivity and applications based on substituent variations, as discussed below.

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

4-(1,2-dimethylimidazol-4-yl)phenol |

InChI |

InChI=1S/C11H12N2O/c1-8-12-11(7-13(8)2)9-3-5-10(14)6-4-9/h3-7,14H,1-2H3 |

InChI Key |

YKXLROMOYJCBAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CN1C)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Biological Activity

4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol, a compound derived from the imidazole family, exhibits significant biological activity that has garnered attention in various fields such as pharmacology and biochemistry. This article explores its biological mechanisms, therapeutic potentials, and relevant research findings.

The compound's molecular formula is with a molecular weight of 188.2 g/mol. It is characterized by the presence of an imidazole ring and a phenolic hydroxyl group, which contribute to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| CAS No. | 2159747-47-2 |

| Molecular Formula | C11H12N2O |

| Molecular Weight | 188.2 g/mol |

| Purity | >95% |

The primary target of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol is Inducible Nitric Oxide Synthase (iNOS) , which plays a crucial role in the production of nitric oxide (NO). NO is a signaling molecule involved in various physiological processes including immune response, vasodilation, and neurotransmission. The compound's interaction with iNOS leads to modulation of NO levels, impacting inflammatory responses and cellular signaling pathways .

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain analogs demonstrate efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis highlighted that modifications on the imidazole ring can enhance antimicrobial potency .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro studies suggest that it possesses significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress-related damage .

Anti-inflammatory Effects

The anti-inflammatory potential of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol is primarily attributed to its ability to inhibit iNOS activity, thereby reducing the synthesis of pro-inflammatory mediators such as IL-6 and IL-8. This mechanism positions it as a candidate for therapeutic applications in conditions characterized by chronic inflammation .

Case Studies

- Inhibition of Tumor Growth : A study demonstrated that imidazole derivatives could inhibit tumor growth in murine models by modulating immune responses through NO production. The findings indicated a correlation between increased NO levels and enhanced tumoricidal activity in macrophages .

- Antioxidant Activity Assessment : Comparative studies involving metal complexes derived from imidazole compounds revealed that while the complexes showed enhanced antimicrobial activity, the parent ligand exhibited superior antioxidant properties. This suggests that while metal coordination can enhance certain activities, it may compromise others like antioxidant capacity .

Comparison with Similar Compounds

Structural Comparison with Analogous Imidazole Derivatives

The compound’s structural uniqueness lies in its phenol substituent and dimethylimidazole core. Below is a comparative analysis with related imidazole-based compounds:

- Electronic Effects: The phenol group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing nitro group in the chloromethyl derivative . This difference influences reactivity; for example, nitro groups enhance electrophilic substitution, while phenol groups facilitate hydrogen bonding.

- Steric Considerations: Bulky substituents, such as diphenyl groups in triazole-linked derivatives , hinder reactivity at the imidazole ring, whereas the smaller dimethyl and phenol groups in the target compound allow for versatile functionalization.

Target Compound and Suzuki Coupling

4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol is synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic acid intermediates to attach the phenyl group . This method is favored for its regioselectivity and compatibility with sensitive functional groups.

Chlorination and Nitro Derivatives

In contrast, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole is prepared via chlorination of a methanol precursor using SOCl2, introducing a reactive chloromethyl group suitable for further alkylation . The nitro group stabilizes the intermediate, directing subsequent substitutions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituted imidazole derivatives can be synthesized via reactions with aromatic carbonyl compounds using tetrakis(dimethylamino)ethylene (TDAE) as a mediator, as demonstrated in similar imidazole-based compounds . Key steps include:

- Halogenation of precursor aryl groups.

- Coupling with 1,2-dimethylimidazole derivatives under basic conditions.

- Purification via column chromatography or recrystallization.

- Data Table :

| Reaction Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| TDAE, DMF, 80°C | 65–70 | >98% |

| Pd-catalyzed coupling | 50–55 | >95% |

| Conditions vary based on substituent reactivity and solvent choice. |

Q. How is the structural identity of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol validated in crystallographic studies?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, analogous imidazole-phenyl compounds (e.g., 4-[4-(1H-imidazol-4-yl)phenyl]-1H-imidazole) were resolved using SHELX software, with refinement parameters like R-factor < 0.05 . Key parameters include:

- Bond lengths (C–N: ~1.32 Å; C–C aromatic: ~1.39 Å).

- Torsion angles between imidazole and phenol rings (<10° deviation from planarity).

Advanced Research Questions

Q. What contradictions exist in reported biological activities of imidazole-phenol derivatives, and how can they be resolved experimentally?

- Contradictions : Some studies report antimicrobial activity (e.g., MIC: 2–4 µg/mL for fungal strains) , while others show limited efficacy (>50 µg/mL). Potential causes include:

- Structural variations (e.g., sulfonyl vs. hydroxyl substituents).

- Assay conditions (e.g., broth microdilution vs. agar diffusion).

- Resolution Strategy :

- Standardize assays (CLSI guidelines).

- Perform comparative SAR studies using derivatives with controlled substituents .

Q. How do computational models predict the pharmacokinetic properties of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol, and what experimental validations are required?

- Methodology :

- In silico : Use tools like SwissADME to predict logP (~2.1), solubility (<0.1 mg/mL), and CYP450 interactions.

- In vitro : Validate via hepatic microsomal stability assays and Caco-2 permeability tests.

- Key Findings :

- High plasma protein binding (>90%) predicted due to aromatic and polar groups.

- Potential for Phase II metabolism (glucuronidation of phenol group) .

Q. What environmental persistence and degradation pathways are observed for this compound?

- Methodology :

- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and analyze by LC-MS.

- Biodegradation : Use soil microcosms; monitor via HPLC.

- Data :

| Condition | Half-life (Days) | Major Degradants |

|---|---|---|

| Aqueous, pH 7 | 7–10 | Quinone derivatives |

| Soil, aerobic | 14–21 | Imidazole cleavage products |

| Degradation is pH- and light-dependent . |

Methodological Challenges

Q. How can discrepancies in NMR spectral data for imidazole-phenol derivatives be reconciled?

- Case Study : Conflicting H NMR signals (e.g., imidazole protons at δ 7.2–7.5 ppm vs. δ 7.0–7.3 ppm) arise from solvent polarity or tautomerism.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.